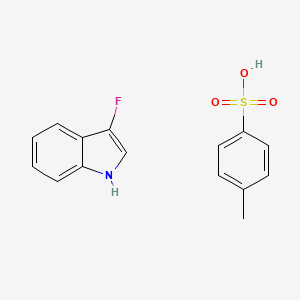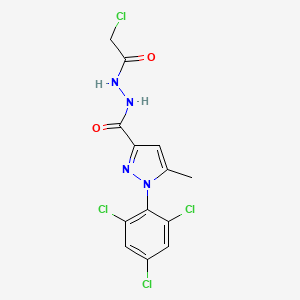
3-Fluoro-1H-indole 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-1H-indole 4-methylbenzenesulfonate is a synthetic organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs The addition of a fluorine atom at the 3-position of the indole ring and the attachment of a 4-methylbenzenesulfonate group make this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1H-indole 4-methylbenzenesulfonate typically involves the following steps:
Fluorination of Indole: The starting material, indole, undergoes electrophilic fluorination using reagents such as trifluoromethyl hypofluorite (CF3OF) or Selectfluor.
Sulfonation: The fluorinated indole is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1H-indole 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form oxindoles or reduction to form indolines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Electrophilic Fluorination: Trifluoromethyl hypofluorite (CF3OF), Selectfluor.
Sulfonation: 4-Methylbenzenesulfonyl chloride, pyridine, triethylamine.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Various substituted indoles.
Oxidation: Oxindoles.
Reduction: Indolines.
Scientific Research Applications
3-Fluoro-1H-indole 4-methylbenzenesulfonate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-1H-indole 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The sulfonate group increases the compound’s solubility and facilitates its transport across cell membranes. These properties enable the compound to modulate various biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
3-Fluoroindole: Lacks the sulfonate group, making it less soluble and less versatile in biological applications.
4-Methylbenzenesulfonate Indole: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
Uniqueness
3-Fluoro-1H-indole 4-methylbenzenesulfonate stands out due to the combined presence of the fluorine atom and the sulfonate group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1858255-05-6 |
|---|---|
Molecular Formula |
C15H14FNO3S |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
3-fluoro-1H-indole;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H6FN.C7H8O3S/c9-7-5-10-8-4-2-1-3-6(7)8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10H;2-5H,1H3,(H,8,9,10) |
InChI Key |
UHWGEZKBAUVKIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(=CN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12075756.png)

![Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12075769.png)
![{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12075777.png)




![6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12075827.png)

